3-(2-furyl)benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVFGRDMHDHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407689 | |
| Record name | 3-(2-furyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35461-99-5 | |
| Record name | 3-(2-Furanyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35461-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-furyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 2 Furyl Benzoic Acid and Its Derivatives
Advanced Synthesis Routes to 3-(2-furyl)benzoic Acid
The construction of the biaryl scaffold of this compound relies on the formation of a carbon-carbon bond between a benzene (B151609) ring and a furan (B31954) ring. Modern catalytic methods have proven highly effective in achieving this transformation with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. libretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a direct and versatile method for connecting different organic fragments. libretexts.orgwikipedia.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Optimization of Suzuki-Miyaura Coupling Analogs for this compound Precursors
The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org The synthesis of precursors to this compound can be efficiently achieved using this method. For instance, the coupling of a boronic acid derivative of furan with a substituted bromobenzoate ester can be optimized to maximize yield.
Key parameters for optimization include the choice of catalyst, base, solvent, and temperature. researchgate.net For the coupling of aryl halides with arylboronic acids, various palladium catalysts and ligands have been explored. sigmaaldrich.com Research has shown that for certain Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃) can be more effective than organic bases. researchgate.net Temperature and reaction time are also critical; for example, a reaction might yield the best results at 70°C over 3 hours in a DMF-H₂O solvent system. researchgate.net The development of highly active catalysts, such as those based on palladium with bulky trialkylphosphine ligands like P(t-Bu)₃, has enabled these reactions to proceed under mild conditions, even at room temperature. nih.gov
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 8 | 92 |
| 3 | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 6 | 78 |
| 4 | Pd/P(t-Bu)₃ | P(t-Bu)₃ | K₂CO₃ | DMF/H₂O | 70 | 3 | 95 researchgate.net |
This table presents a hypothetical optimization study based on typical conditions found in the literature. The data in entry 4 is based on a reported optimized condition. researchgate.net
The reactivity of the halogen in the aryl halide partner follows the general trend: I > Br > OTf > Cl > F. libretexts.org This order is important when selecting starting materials for the synthesis.
Condensation Reactions in the Preparation of this compound Scaffolds
Condensation reactions offer an alternative approach to constructing the furan-aryl linkage. The Knoevenagel condensation, for example, can be employed. The synthesis of 3-(furan-2-yl)propenoic acids, which can be precursors to the target molecule, has been achieved through the condensation of furan-2-carbaldehydes with malonic acid. nih.govresearchgate.net These propenoic acid derivatives can then potentially undergo further transformations to yield this compound. Another relevant condensation involves the reaction of piperazine (B1678402) with benzoic acid, highlighting the use of coupling reagents like HATU to facilitate amide bond formation, a strategy that could be adapted for creating derivatives. researchgate.net
Friedel–Crafts Reaction Conditions for Furyl-Substituted Benzoic Acid Derivatives
The Friedel–Crafts reaction is a classic method for electrophilic aromatic substitution, allowing the introduction of alkyl or acyl groups onto an aromatic ring. byjus.commasterorganicchemistry.com This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com
However, the direct Friedel–Crafts acylation or alkylation of benzoic acid is challenging because the carboxylic acid group is strongly deactivating, withdrawing electron density from the benzene ring and making it less nucleophilic. curlyarrows.comyoutube.com Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings. libretexts.org
An alternative strategy involves using a furan derivative as the nucleophile to attack an electrophilically activated benzoic acid derivative or vice versa. For instance, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid (TfOH) or a Lewis acid like AlCl₃ have been shown to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govnih.gov This demonstrates the feasibility of forming a bond between a furan derivative and a benzene ring under Friedel-Crafts-type conditions. The highest yield for the reaction of 3-(furan-2-yl)propenoic acid with benzene was achieved using AlCl₃ at room temperature for 1 hour. nih.gov
Synthetic Diversification of this compound into Analogues and Conjugates
Once the this compound core is synthesized, it can be further modified to create a library of analogues and conjugates with diverse properties.
Strategic Derivatization on the Furan Moiety of this compound
The furan ring in this compound is susceptible to various chemical transformations, allowing for strategic derivatization. One approach involves the functionalization of the C-H bonds of the furan ring. For example, catalytic C3-H silylation of furfurylimines has been developed, installing a silicon group that can be further functionalized through palladium- or copper-catalyzed electrophilic substitution reactions. nih.gov
Another strategy is the dearomatization of the furan ring. For instance, 2-furylcarbinols can undergo a cascade cycloaddition/ring-opening reaction with azides in the presence of a Lewis acid to form highly functionalized 1,2,3-triazoles. researchgate.net This opens up a pathway to novel heterocyclic structures derived from the furan moiety. Additionally, the furan ring can participate in Diels-Alder reactions. The reaction of furan with acrylic acid or its esters, followed by dehydration, can lead to the formation of aromatic compounds, a transformation that could be explored for modifying the furan part of this compound. researchgate.netacs.org
Systematic Modifications and Substitutions on the Benzoic Acid Ring
Systematic modifications of the benzoic acid ring in this compound analogs are a key strategy to modulate their physicochemical properties. Research has explored the introduction of various substituents on the benzoic acid moiety to create a library of derivatives. For instance, a 2,5-substituted benzoic acid scaffold has been designed where a carboxyl group replaces a furan ring to enhance interactions with biological targets. nih.gov This strategic replacement aims to preserve and strengthen essential hydrogen bonds with specific amino acid residues, such as arginine. nih.gov
Further modifications include the introduction of polar and non-polar groups to fine-tune properties like solubility and binding affinity. The addition of a hydroxyl group to a phenethylthio substituent was found to decrease binding affinity, highlighting the importance of hydrophobicity in certain interactions. nih.gov Conversely, methylation of this hydroxyl group restored the binding capacity. nih.gov To improve physicochemical properties like aqueous solubility, flat aromatic rings have been replaced with three-dimensional heterocyclic moieties such as pyridine, piperidine, and piperazine. nih.gov
The synthesis of these modified benzoic acid derivatives often involves multi-step processes starting from commercially available precursors. For example, the preparation of certain benzoic acid derivatives can be achieved through processes like the hydrolysis of precursor esters using sodium hydroxide, followed by acidification to yield the final carboxylic acid. google.com
Table 1: Examples of Synthesized 2,5-Substituted Benzoic Acid Derivatives and their Properties
| Compound | R¹ Substituent | R² Substituent | Key Finding | Reference |
| 16 | Phenethylthio | Phenyl | Parent compound for modification. | nih.gov |
| 18 | Phenethylthio | Pyridine | Slightly decreased binding affinity, improved aqueous solubility compared to 16 . | nih.gov |
| 19 | Phenethylthio | Piperidine | Slightly decreased binding affinity, improved aqueous solubility compared to 16 . | nih.gov |
| 20 | Phenethylthio | Piperazine | Improved aqueous solubility compared to 16 . | nih.gov |
| 25 | Hydroxyphenethylthio | Phenyl | 3- to 4-fold decrease in binding affinity compared to 16 . | nih.gov |
| 26 | Methoxyphenethylthio | Phenyl | Binding affinity restored compared to 25 . | nih.gov |
Incorporation of Diverse Heterocyclic Units: Pyrazole (B372694), Pyrazolone, Thiazolidine, Rhodanine (B49660), Hydrazide, and Oxazolone Moieties
A significant area of research focuses on the incorporation of various heterocyclic units into the this compound framework. This approach aims to create hybrid molecules with unique chemical properties.
Pyrazole and Pyrazolone: Pyrazole derivatives are commonly synthesized by reacting a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com This method, known as the Knorr pyrazole synthesis, is a high-yield reaction that can be performed under simple conditions. youtube.com More advanced, multi-component reactions have been developed for the synthesis of complex pyrazole-containing structures like pyrano[2,3-c]pyrazoles. acs.org These reactions can involve benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile (B47326) in the presence of catalysts. acs.org The pyrazole nucleus is a cornerstone of many compounds with potent biological activities. nih.gov
Thiazolidine and Rhodanine: Thiazolidine derivatives, which contain a five-membered ring with sulfur and nitrogen atoms, are synthesized through various routes. researchgate.nete3s-conferences.org One common method involves the reaction of a Schiff base with thioglycolic acid. uobaghdad.edu.iq For instance, 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid derivatives have been synthesized and subsequently converted to other thiazolidinone derivatives. researchgate.net Rhodanine-containing compounds, which are derivatives of thiazolidine, can be synthesized via a one-pot, three-component condensation reaction involving an amine, carbon disulfide, and chloroacetic acid. nih.gov
Hydrazide: Hydrazide derivatives of carboxylic acids are versatile intermediates in the synthesis of various heterocyclic compounds. nih.gov They are typically prepared by the reaction of an ester with hydrazine hydrate. nih.govnih.gov These hydrazides can then be used to synthesize a variety of other heterocyclic systems. scholaris.cachemicalpapers.comresearchgate.net For example, various hydrazide-hydrazones have been synthesized from 4-hydroxybenzoic acid hydrazide and different aldehydes. nih.gov
Oxazolone: Oxazolone derivatives are often prepared by the Erlenmeyer-Plochl reaction, which involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). crpsonline.comsphinxsai.com For example, 4-[furfurylidine]-2-phenyl-oxazol-5-one was prepared by refluxing benzoyl glycine (B1666218) with furfuraldehyde. crpsonline.com
Table 2: Synthesis of Heterocyclic Derivatives
| Heterocycle | General Synthetic Method | Starting Materials Example | Reference |
| Pyrazole | Reaction of a 1,3-dicarbonyl compound with hydrazine (Knorr synthesis). | 1,3-diketone, hydrazine | youtube.com |
| Pyrano[2,3-c]pyrazole | Four-component reaction. | Benzyl alcohol, ethyl acetoacetate, phenylhydrazine, malononitrile | acs.org |
| Thiazolidinone | Reaction of a Schiff base with thioglycolic acid. | Schiff base, thioglycolic acid | uobaghdad.edu.iqresearchgate.net |
| Rhodanine | One-pot, three-component condensation. | Amine, carbon disulfide, chloroacetic acid | nih.gov |
| Hydrazide | Reaction of an ester with hydrazine hydrate. | Methyl ester, hydrazine hydrate | nih.govnih.gov |
| Oxazolone | Erlenmeyer-Plochl reaction. | N-acylglycine, aldehyde, acetic anhydride | crpsonline.comsphinxsai.com |
Schiff bases are important intermediates in organic synthesis and are typically formed by the condensation of a primary amine with an aldehyde or ketone. 3-(2-furyl)acrolein (B1300914) serves as a valuable starting material for the synthesis of various Schiff bases. researchgate.netnih.gov For example, a new Schiff base, 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide, was synthesized through the thermal condensation of 3-(2-furyl)acrolein and sulfamethoxazole. nih.gov This reaction is often catalyzed by a few drops of glacial acetic acid and carried out under reflux. nih.gov The resulting Schiff bases can be further modified or used to synthesize metal complexes. researchgate.netnih.gov Unsymmetrical Schiff bases have also been synthesized using precursors like malonyldihydrazide, which is reacted with different aldehydes, such as ferrocenecarboxaldehyde and 2-nitrobenzaldehyde. nih.gov
Table 3: Example of Schiff Base Synthesis from 3-(2-furyl)acrolein
| Reactant 1 | Reactant 2 | Catalyst | Reaction Condition | Product | Reference |
| 3-(2-furyl)acrolein | Sulfamethoxazole | Glacial Acetic Acid | Reflux | 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide | nih.gov |
Investigation of Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including derivatives of this compound. A key aspect of this is the use of renewable starting materials. Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), which are derived from biomass, are considered important platform chemicals for the synthesis of furan-containing compounds. nih.govmdpi.comnih.gov The synthesis of 3-(furan-2-yl)propenoic acids, precursors to various derivatives, can be achieved through the condensation of furan-2-carbaldehydes with malonic acid. mdpi.comnih.gov
Another green chemistry approach is the development of one-pot synthesis methods, which reduce the number of reaction steps, solvent usage, and waste generation. For instance, the synthesis of rhodanine derivatives has been achieved through a one-pot, three-component condensation reaction. nih.gov Similarly, an efficient and greener one-pot method for synthesizing tetrahydrothiazolo[3,2-a]quinolin-6-ones has been developed using water/ethanol as the solvent system. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused also contributes to the greening of synthetic processes.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Furyl Benzoic Acid and Its Analogues
Vibrational Spectroscopy Studies
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups of 3-(2-furyl)benzoic acid by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The FT-IR spectrum of benzoic acid, a parent structure, shows a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. docbrown.info The strong carbonyl (C=O) stretching vibration for aryl carboxylic acids like benzoic acid is typically observed between 1680 and 1700 cm⁻¹. docbrown.info For benzoic acid specifically, this peak appears at 1684 cm⁻¹. researchgate.net
In this compound, the presence of the furan (B31954) ring and the benzoic acid moiety gives rise to a unique spectral signature. The characteristic bands include:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, indicative of the carboxylic acid's hydroxyl group involved in hydrogen bonding.
C-H Stretch: Aromatic and furan C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.
C=O Stretch: A strong absorption peak characteristic of the carboxylic acid's carbonyl group is expected in the 1680-1710 cm⁻¹ range. Studies on similar benzoic acid derivatives have shown this peak to be prominent. researchgate.net
C=C Stretch: Aromatic and furan ring C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. docbrown.info
C-O Stretch: The stretching vibrations for the C-O single bond of the carboxylic acid and the furan ring's ether linkage are found in the 1320-1210 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively. docbrown.info
The precise positions of these bands can be influenced by the substitution pattern on the benzoic acid ring and the electronic interactions between the furan and benzoic acid moieties.
Table 1: Characteristic FT-IR Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |
| C=O Stretch | 1680-1710 | |
| C-O Stretch | 1210-1320 | |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| C=C Stretch | 1450-1600 | |
| Furan Ring | C-H Stretch | 3100-3150 |
| C=C Stretch | ~1500, ~1580 | |
| C-O-C Stretch | 1000-1300 |
Fourier-Transform Raman (FT-Raman) Spectroscopy in Structural Confirmation
Complementing FT-IR, FT-Raman spectroscopy provides valuable information for structural confirmation, particularly for non-polar bonds and symmetric vibrations which are often weak in the IR spectrum. For 2-furoic acid, a related compound, characteristic Raman bands have been identified that are indicative of the dimeric form in the solid phase. nih.gov In the case of this compound, key Raman signals would include:
C=C Stretching: The symmetric stretching vibrations of the furan and benzene (B151609) rings are expected to be strong in the Raman spectrum, providing clear indicators of the aromatic and heteroaromatic systems.
Ring Breathing Modes: The collective "breathing" vibrations of the furan and benzene rings typically give rise to sharp, intense peaks that are highly characteristic of the ring structures.
C-C Stretching: The stretching vibration of the C-C bond connecting the furan and benzoic acid rings would also be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of this compound, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often above 10-12 ppm. docbrown.info
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (coupling) will depend on their position relative to the carboxylic acid and furan substituents.
Furan Protons: The protons on the furan ring will also resonate in the aromatic region, generally between 6.0 and 8.0 ppm. The coupling between adjacent furan protons provides valuable connectivity information.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of 165-185 ppm. docbrown.infooregonstate.edu
Aromatic and Furan Carbons: The carbons of the benzene and furan rings will resonate in the 110-160 ppm region. oregonstate.edufiu.edu The specific chemical shifts are influenced by the attached functional groups. The carbon attached to the carboxylic acid group and the carbons of the furan ring will have distinct chemical shifts from the other aromatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad s) | 165-185 |
| Benzene Ring Protons/Carbons | 7.0 - 8.5 | 120-150 |
| Furan Ring Protons/Carbons | 6.0 - 8.0 | 110-150 |
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, confirming the arrangement of protons on the furan and benzene rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. osti.gov
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the furan ring, the benzene ring, and the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule, particularly the relative orientation of the furan and benzene rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation pattern. libretexts.org The molecular weight of this compound (C₁₁H₈O₃) is 188.18 g/mol . fishersci.com
In a typical mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which corresponds to the molecular weight of the compound. chemguide.co.uk For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 188.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For benzoic acid, common fragmentation pathways include the loss of a hydroxyl radical (-OH, 17 amu) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, and the loss of the entire carboxyl group (-COOH, 45 amu) to form the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
For this compound, analogous fragmentation patterns are expected, along with fragmentations characteristic of the furan ring.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | [C₁₁H₈O₃]⁺ | 188 |
| [M - OH]⁺ | [C₁₁H₇O₂]⁺ | 171 |
| [M - COOH]⁺ | [C₁₀H₇O]⁺ | 143 |
| [C₆H₅CO]⁺ analogue | [furyl-C₆H₄CO]⁺ | 171 |
| [C₆H₅]⁺ analogue | [furyl-C₆H₄]⁺ | 143 |
| [C₄H₃O]⁺ | Furan ring fragment | 67 |
By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound and its analogues can be achieved, providing a solid foundation for further research into their chemical properties and potential applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is widely employed for the identification, quantification, and structural elucidation of furan and benzoic acid derivatives in various matrices. nih.gov For this compound, LC-MS serves as a crucial tool for purity assessment and metabolite identification.
Methodologies for analyzing related compounds often utilize reverse-phase chromatography with a C18 column. nih.gov The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov Gradient elution is commonly used to effectively separate compounds with differing polarities. nih.gov
Detection is frequently achieved using an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids. Analysis can be performed in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is employed. shimadzu.comusda.gov In this mode, specific precursor ions are selected and fragmented to produce characteristic product ions. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high sensitivity and specificity, minimizing interference from the sample matrix. shimadzu.com For instance, in the analysis of benzoic acid, the dissociation channel of m/z 121 → 77 is monitored.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatography Column | Reverse-phase C18 | nih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate Buffer B: Acetonitrile or Methanol | nih.govshimadzu.com |
| Elution | Gradient | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | shimadzu.com |
| Detection Mode | Negative Ion Mode ([M-H]⁻) | |
| Analysis Mode | Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM) | shimadzu.com |
X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Conformation Determination
The analysis reveals that this compound crystallizes in the monoclinic system with the space group C2/c. soton.ac.uk The crystal structure is built upon intermolecular hydrogen bonding, a common feature in benzoic acid derivatives, which often form centrosymmetric dimers through their carboxylic acid groups. researchgate.net The relative orientation of the furan and benzoic acid rings is a key conformational feature determined by XRD. In the solid state, the molecule is not perfectly planar, and the dihedral angle between the two aromatic rings is a critical descriptor of its conformation.
The detailed crystallographic data obtained for this compound are summarized in the table below. soton.ac.uk These parameters define the unit cell of the crystal and are fundamental to understanding its solid-state packing and properties.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₈O₃ | soton.ac.uk |
| Crystal System | Monoclinic | soton.ac.uk |
| Space Group | C2/c | soton.ac.uk |
| Cell Length a | 22.2448(16) Å | soton.ac.uk |
| Cell Length b | 5.1191(2) Å | soton.ac.uk |
| Cell Length c | 15.6074(10) Å | soton.ac.uk |
| Cell Angle α | 90.00° | soton.ac.uk |
| Cell Angle β | 95.838(3)° | soton.ac.uk |
| Cell Angle γ | 90.00° | soton.ac.uk |
| Data Collection Temperature | 120(2) K | soton.ac.uk |
| R Factor (Observed) | 0.0581 | soton.ac.uk |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π→π* transitions associated with the conjugated systems of the furan and benzene rings.
The spectrum of benzoic acid in aqueous solution typically shows two main absorption bands. rsc.org The more intense band, often referred to as the B-band, appears at a lower wavelength, while a less intense C-band, showing fine vibrational structure, is observed at a higher wavelength. rsc.org For neutral benzoic acid at acidic pH, these peaks are centered around 230 nm and 274 nm, respectively. rsc.org The exact position and intensity of these absorption maxima are sensitive to the solvent and the pH of the medium, which affects the protonation state of the carboxylic acid. rsc.orgdergipark.org.tr
The presence of the furan ring in conjugation with the benzoic acid moiety is expected to influence the electronic transitions. Furan itself is an electron-rich aromatic system that can alter the energy of the molecular orbitals involved in the transitions. mdpi.com This can lead to shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to unsubstituted benzoic acid. For example, the UV spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com Transient absorption spectroscopy on benzoic acid has also identified a characteristic triplet state (T₁) absorption band in the 280 nm to 340 nm range. researchgate.net
| Compound | Solvent/Conditions | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| Benzoic Acid (Neutral) | Water (pH 2.5) | ~230 nm, ~274 nm | rsc.org |
| Benzoate (Anion) | Water (pH 8.0) | ~225 nm, ~269 nm | rsc.org |
| 3-Aminobenzoic Acid | Not specified | 194 nm, 226 nm, 272 nm | sielc.com |
Thermal Analysis Techniques in Material Characterization
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for characterizing the thermal stability, phase transitions, and decomposition of materials like this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. It is used to determine the temperatures at which a material decomposes or sublimes. For benzoic acid, TGA curves show mass loss corresponding to its sublimation and subsequent decomposition at higher temperatures. researchgate.net A derivative TGA (DTG) plot reveals the temperatures at which the rate of mass loss is at its maximum. researchgate.net Combined TGA-Mass Spectrometry (TGA-MS) can identify the gaseous products evolved during decomposition. For benzoic acid, TGA-MS analysis shows mass loss beginning around 80°C and confirms the evolution of benzoic acid by detecting its characteristic mass fragments (m/e = 122, 105, 77, 51). ucl.ac.uk
| Technique | Compound | Observed Thermal Event | Temperature | Reference |
|---|---|---|---|---|
| TGA-MS | Benzoic Acid (from co-crystal) | Onset of mass loss (sublimation) | ~80 °C | ucl.ac.uk |
| DSC | 2-((2,6-dimethylphenyl)amino)benzoic acid | Phase transition (onset) | 199.2 °C | nih.gov |
| DSC | 2-((2,6-dimethylphenyl)amino)benzoic acid | Melting | ~201.6 °C | nih.gov |
Computational Chemistry and Theoretical Investigations on 3 2 Furyl Benzoic Acid
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (TDFT), have been instrumental in characterizing the structural and electronic properties of furan-containing compounds. nih.govnih.gov These methods allow for the optimization of molecular geometry and the calculation of vibrational frequencies, providing a theoretical foundation for experimental spectroscopic data. nih.govnih.gov For instance, DFT calculations have been used to determine the most stable conformation of related molecules, revealing planar geometries stabilized by intramolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of these orbitals are crucial in predicting a molecule's reactivity and kinetic stability. wikipedia.orgpku.edu.cnlibretexts.org The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In a study on a related furan-containing pyrazole (B372694) carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates nucleophilicity and electron-donating ability. youtube.comlibretexts.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electrophilicity and electron-accepting ability. youtube.comlibretexts.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A large gap implies high stability and low reactivity. nih.gov |
Prediction of Electronic Structure and Reactivity Profiles
DFT calculations provide a detailed picture of the electronic structure, which in turn helps in predicting the reactivity of different sites within the molecule. nih.govnih.gov For example, the distribution of electron density can highlight regions susceptible to electrophilic or nucleophilic attack. Theoretical investigations have shown that furan (B31954) and pyrazole-containing compounds possess notable electronic and non-linear optical properties, suggesting their potential in various applications. nih.gov The calculated electronic properties, such as ionization potential, electron affinity, and electronegativity, further refine the understanding of the molecule's reactivity.
Molecular Docking Simulations for Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govbas.bg This method is crucial in drug discovery and design for predicting the binding affinity and mode of interaction between a ligand and its biological target. nih.govbas.bgnih.gov
Prediction of Binding Modes and Affinities with Specific Biological Targets
Through molecular docking simulations, researchers can identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, studies on benzoic acid derivatives have shown that these interactions are vital for optimal binding to the active sites of proteins. nih.gov The binding affinity, often expressed as a binding energy or inhibition constant (Ki), can be estimated, providing a measure of the ligand's potency. nih.gov Research on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins demonstrated that specific substitutions could significantly enhance binding affinity by optimizing interactions within the protein's hydrophobic pockets. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessments
Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-receptor complexes. nih.govetflin.com By simulating the motion of atoms and molecules over time, MD can reveal the dynamic nature of these interactions. nih.gov
Analyses such as root-mean-square deviation (RMSD) and radius of gyration are used to assess the stability and compactness of protein-ligand complexes throughout the simulation. nih.gov Furthermore, MD simulations can elucidate the flexibility of different parts of a protein and the stability of active site residues upon ligand binding. nih.gov These simulations have been effectively used to study the stability of protein-benzoic acid complexes, providing a dynamic and structural understanding of their interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govthieme-connect.deresearchgate.net By identifying key molecular descriptors that correlate with a specific biological outcome, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
These studies often involve the generation of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models analyze the steric and electrostatic fields of a set of aligned molecules to derive a correlation with their biological activities. nih.gov QSAR studies on various derivatives have successfully guided the design of new compounds with improved potency. nih.govthieme-connect.de The insights gained from QSAR can highlight the structural features that are either favorable or detrimental to the desired biological activity, thus informing the design of more effective molecules. researchgate.net
Virtual Screening Approaches for the Identification of Novel Bioactive Analogues
Virtual screening has emerged as a powerful computational tool in drug discovery to identify promising lead compounds from large chemical libraries. This in silico technique offers a time and cost-effective alternative to traditional high-throughput screening. While specific virtual screening studies focused solely on 3-(2-furyl)benzoic acid are not extensively documented in publicly available literature, the principles and methodologies are broadly applicable. Drawing parallels from studies on structurally related furan-containing and benzoic acid derivatives allows for a comprehensive understanding of how virtual screening could be employed to discover novel bioactive analogues of this compound.
The general workflow for such a study would involve the creation of a virtual library of analogues of this compound. These analogues would be designed by introducing various substituents at different positions on the furan and benzene (B151609) rings. This library would then be screened against a specific biological target, such as an enzyme or a receptor, implicated in a particular disease.
A crucial step in this process is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding affinity and the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in a study on furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives, molecular docking was used to identify compounds with high binding affinities to human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), which are key enzymes in melanin (B1238610) biosynthesis. mdpi.comdntb.gov.uanih.gov This approach could be adapted to screen for analogues of this compound that could potentially inhibit these or other clinically relevant enzymes.
Following initial docking studies, the most promising candidates are typically subjected to more rigorous computational analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, to refine the binding free energy predictions. mdpi.comdntb.gov.uanih.gov Furthermore, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time. mdpi.comdntb.gov.uanih.gov
An essential component of modern virtual screening workflows is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity issues early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures.
To illustrate the potential outcomes of a virtual screening study on this compound analogues, a hypothetical data table is presented below. This table is based on the types of data generated in similar studies on furan and benzoic acid derivatives. mdpi.comdntb.gov.uanih.govresearchgate.netnih.govnih.gov
Table 1: Hypothetical Virtual Screening Results for this compound Analogues
| Compound ID | Modification | Target Enzyme | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Predicted Oral Bioavailability (%) |
| 3FBA-001 | Parent Compound | Cyclooxygenase-2 | -7.5 | 15.2 | 65 |
| 3FBA-002 | 5-chloro-furan | Cyclooxygenase-2 | -8.9 | 2.1 | 72 |
| 3FBA-003 | 4'-nitro-phenyl | Cyclooxygenase-2 | -9.5 | 0.8 | 58 |
| 3FBA-004 | 5-bromo-furan | Aldose Reductase | -8.2 | 5.7 | 68 |
| 3FBA-005 | 3'-methoxy-phenyl | Aldose Reductase | -9.1 | 1.5 | 75 |
This table showcases how different substitutions on the parent molecule could influence its binding affinity to different enzymes and its predicted pharmacokinetic properties. For example, the addition of a nitro group at the 4'-position of the phenyl ring (Compound 3FBA-003) is predicted to significantly improve its inhibitory activity against Cyclooxygenase-2 compared to the parent compound.
Pharmacological and Biological Activity Research of 3 2 Furyl Benzoic Acid Derivatives
Anticancer and Cytotoxic Activity Investigations
Derivatives of 3-(2-furyl)benzoic acid have been the subject of extensive research for their potential as anticancer agents. These investigations have explored their impact on several critical cellular pathways involved in cancer development and progression.
Inhibition of Histone Acetyltransferases (HATs), with Specific Focus on EP300/CBP
Histone acetyltransferases (HATs), particularly the highly homologous proteins p300 (EP300) and CREB-binding protein (CBP), are crucial coactivators in a wide array of cellular processes. nih.gov Due to their roles in activating oncogene transcription, p300/CBP have emerged as significant targets for anticancer therapies. thno.org Inhibition of the p300/CBP HAT domain is a promising strategy, and research has identified various small molecule inhibitors. thno.orgresearchgate.net
One such inhibitor, C646, has demonstrated the ability to inhibit cell viability, suppress migration and invasion, and promote apoptosis in gastric cancer cell lines. nih.gov This is achieved by inhibiting the acetylation of histone H3, leading to antineoplastic effects. nih.gov The development of potent and selective catalytic inhibitors of p300/CBP, such as A-485, further illustrates the therapeutic potential of targeting these enzymes. researchgate.net The scaffold of benzoic acid is a key feature in some of these inhibitors. For instance, a compound identified as 4-(4-((5-(4,5-dimethyl-2-nitrophenyl)-2-furanyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid highlights the combination of a furan (B31954) ring and a benzoic acid moiety in the design of p300/CBP inhibitors. nih.gov The discovery of novel, highly selective EP300/CBP inhibitors continues to be an active area of research, with scaffold hopping from known compounds being a successful strategy. researchgate.netnih.gov
Modulation of the Proteostasis Network: Ubiquitin-Proteasome Pathway (UPP) and Autophagy-Lysosome Pathway (ALP)
The proteostasis network, which maintains the stability and functionality of the cellular proteome, relies on two major degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.comnih.gov The UPP primarily degrades short-lived proteins, while the ALP is responsible for degrading long-lived proteins, protein aggregates, and entire organelles. mdpi.comfrontiersin.org Dysfunction in these pathways is implicated in aging and various diseases, including cancer and neurodegenerative disorders like Alzheimer's. mdpi.comnih.govfrontiersin.org
Recent studies have shown that certain benzoic acid derivatives can promote the activity of both the UPP and, most notably, the ALP in human fibroblast cells. mdpi.com This suggests that the hydroxybenzoic acid scaffold could be a promising candidate for developing modulators of the proteostasis network. mdpi.com There is a known interplay between the two pathways; for instance, inhibition of the proteasome can lead to the activation of the ALP as an adaptive response. frontiersin.org This activation is mediated by Transcription Factor EB (TFEB), a master regulator of the ALP, which accumulates and translocates to the nucleus upon proteasome impairment. frontiersin.org
Interaction and Activation Profiles with Cathepsins B and L
Cathepsins are proteases found in lysosomes that play a critical role in the ALP. mdpi.com In particular, Cathepsins B and L are involved in the degradation of a wide range of substrates. mdpi.com The activation of these enzymes is a key step in the autophagic process. mdpi.com
In silico studies have indicated that benzoic acid derivatives are potential binders of both Cathepsin B and Cathepsin L. mdpi.com This was further supported by cell-based assays where a mono-halogenated benzoic acid derivative, 3-chloro-4-methoxybenzoic acid, demonstrated a very strong activation of Cathepsins B and L. mdpi.com This potent activation suggests that the effects of these benzoic acid compounds on the autophagy-lysosome pathway may be more significant than their effects on the proteasome. mdpi.com The ability of these derivatives to interact with and activate key lysosomal enzymes underscores their potential as modulators of cellular degradation pathways.
Inhibition of DNA Replication and Transcription Processes
The ability to interfere with DNA replication and transcription is a hallmark of many cytotoxic anticancer agents. Some benzoic acid derivatives have shown potential in this area. For example, retinoidal benzoic acid derivatives have been found to inhibit the proliferation of human breast carcinoma cell lines. nih.gov One such compound, (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)propenyl]benzoic acid, was significantly more potent than all-trans-retinoic acid in this regard. nih.gov While the exact mechanism was not fully detailed, growth inhibition of cancer cells is fundamentally linked to the disruption of DNA replication and transcription.
Furthermore, other complex molecules have been shown to directly inhibit key enzymes in DNA synthesis. Aphidicolin derivatives, for instance, act as competitive inhibitors of DNA polymerase alpha, a crucial enzyme for DNA replication in eukaryotic cells. nih.gov Although these are not benzoic acid derivatives, this demonstrates the principle of targeting DNA synthesis machinery for anticancer effects.
Antimicrobial and Antifungal Efficacy Studies
Beyond their anticancer potential, derivatives of this compound have been evaluated for their effectiveness against a range of microbial pathogens.
Antibacterial Activity Against Specific Bacterial Strains (e.g., E. faecalis, B. subtilis, E. coli, S. aureus)
Benzoic acid and its derivatives are known for their broad-spectrum antimicrobial activity and are used as preservatives. nih.gov Research has demonstrated that specific structural modifications to the benzoic acid scaffold can enhance this activity against pathogenic bacteria. nih.gov
Studies on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives showed notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. tubitak.gov.tr Similarly, the positional isomerism of hydroxyl and methoxyl groups on the benzoic acid ring has been shown to influence antibacterial efficacy against E. coli. nih.gov For instance, while adding these substituents often weakens the effect compared to benzoic acid, a hydroxyl group at the ortho position (2-hydroxybenzoic acid) demonstrated strong activity. nih.gov
A recent study on the compound D-3263, a transient receptor potential melastatin member 8 (TRPM8) agonist with potential antineoplastic properties, also revealed potent antibacterial and antibiofilm activity. nih.govmedchemexpress.com It showed significant efficacy against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) of ≤ 50 µM. nih.govmedchemexpress.com The mechanism appears to involve targeting and increasing the permeability of the bacterial cell membrane. nih.gov
The following table summarizes the observed antibacterial activity of various benzoic acid derivatives against selected bacterial strains.
| Compound Type | Bacterial Strain | Activity Observed | Reference(s) |
| Benzoic acid derivatives | Escherichia coli | Inhibition of growth; effect influenced by substituent position. | nih.gov |
| 2-Hydroxybenzoic acid | Escherichia coli | Strong antibacterial activity (MIC = 1 mg/mL). | nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Staphylococcus aureus | Antibacterial activity noted. | tubitak.gov.tr |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Bacillus subtilis | Antibacterial activity noted. | tubitak.gov.tr |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Escherichia coli | Antibacterial activity noted. | tubitak.gov.tr |
| D-3263 | Staphylococcus aureus (including MRSA) | Potent antibacterial and antibiofilm activity (MIC ≤ 50 µM). | nih.govmedchemexpress.com |
| D-3263 | Enterococcus faecalis | Potent antibacterial and antibiofilm activity (MIC ≤ 50 µM). | nih.govmedchemexpress.com |
Anti-inflammatory Research
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. Research has shown that these compounds can modulate inflammatory pathways, suggesting their therapeutic potential for inflammatory conditions.
One area of focus has been the synthesis of new derivatives and their subsequent evaluation for anti-inflammatory effects. For instance, some 3-phenoxybenzoic acid derivatives have been synthesized and found to possess anti-inflammatory properties. researchgate.netresearchgate.net Similarly, novel benzoic acid derivatives have been evaluated as multitarget inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes that can be involved in inflammatory processes. nih.gov
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For example, a synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), demonstrated a higher affinity for COX-2, a key enzyme in inflammation, than acetylsalicylic acid (ASA) in in silico studies. nih.gov This compound was found to significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, suggesting its potential to alleviate COX-related inflammatory diseases. nih.gov
Furthermore, some benzofuran (B130515) hybrids, which share structural similarities with this compound, have been designed and synthesized as potential anti-inflammatory agents. nih.gov These compounds have been shown to inhibit inflammatory factors by targeting the NF-κB and MAPK signaling pathways. nih.gov For example, one piperazine (B1678402)/benzofuran hybrid, compound 5d, exhibited a significant inhibitory effect on the production of nitric oxide (NO) and down-regulated the secretion of pro-inflammatory factors like COX-2, TNF-α, and IL-6. nih.gov
In vivo studies have further supported the anti-inflammatory potential of these derivatives. For instance, 2-(3-benzoyl phenyl)propanohydroxamic acid, derived from ketoprofen, proved to be more potent than its parent drug in a rat paw edema model. researchgate.net Additionally, new phenylbutanal derivatives and their corresponding carboxylic acids have shown encouraging results in in vivo analgesic and anti-inflammatory models. mdpi.com
Antiviral Activity Assessments, Including Neuraminidase Inhibition
Research has explored the antiviral properties of benzoic acid derivatives, including those with a furan moiety, with a particular focus on their ability to inhibit neuraminidase, a key enzyme for the release of influenza virus particles from infected cells.
A study on a series of newly synthesized benzoic acid derivatives identified a compound, termed NC-5, which demonstrated significant antiviral activity against influenza A viruses, including oseltamivir-resistant strains. nih.govnih.gov NC-5 was found to inhibit the neuraminidase activity of the virus, which likely contributes to its antiviral effect by hindering virus release. nih.govnih.gov The 50% effective concentrations (EC50) for H1N1 and an oseltamivir-resistant H1N1 strain were 33.6 μM and 32.8 μM, respectively. nih.gov This compound also showed low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 640 μM. nih.gov
The structural features of these derivatives play a crucial role in their antiviral activity. For instance, compounds with a saturated alicyclic hydrocarbon showed better effects than those with phenyl or chain substituents. nih.gov The introduction of a triazole substituent has also been explored as a strategy to enhance the neuraminidase-inhibitory effect. nih.gov
The antiviral potential of plant-derived compounds, including furyl compounds, has also been recognized. mdpi.com These natural products can interfere with various stages of the viral life cycle, including entry and replication. mdpi.com
Enzyme Inhibition Studies
The inhibitory effects of this compound derivatives on various enzymes have been a significant area of investigation, revealing their potential as therapeutic agents for a range of diseases.
Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms and Potency
Xanthine oxidase is a key enzyme in the metabolic pathway that produces uric acid, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.gov Pyrazolone-based 4-(furan-2-yl)benzoic acids have been synthesized and identified as inhibitors of xanthine oxidase. nuph.edu.uanuph.edu.ua
One of the most potent inhibitors identified in this class is 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid. nuph.edu.ua Kinetic studies revealed that this compound acts as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, though with a higher affinity for the free enzyme. nuph.edu.ua Molecular docking and dynamics simulations suggest that the carboxylic group of the inhibitor forms important interactions with key amino acid residues, such as Arg880 and Thr1010, in the active site of the enzyme, which stabilizes the enzyme-inhibitor complex. nuph.edu.ua
Other studies have also explored 2-arylbenzo[b]furan derivatives as xanthine oxidase inhibitors. nih.gov Compound 4a from this series emerged as a potent inhibitor with an IC50 value of 4.45 μM and also exhibited a mixed-type inhibition mechanism. nih.gov Furthermore, some natural compounds, such as 2,7-dihydroxycholesterol, have shown potential as xanthine oxidase inhibitors. nih.gov
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinase 2 (CDK2) is a crucial enzyme in regulating the cell cycle, and its over-activation is associated with the development of various cancers. nih.govnih.gov Consequently, CDK2 has become an attractive target for cancer therapy.
Researchers have discovered and developed allosteric inhibitors of CDK2, which bind to a site on the enzyme distinct from the ATP-binding pocket. digitellinc.comresearchgate.net This approach offers the potential for greater selectivity compared to traditional ATP-competitive inhibitors. researchgate.net High-throughput and virtual screening methods have led to the identification of an anthranilic acid scaffold that binds to an allosteric pocket on CDK2 with high affinity. researchgate.net
Further structure-activity relationship studies have led to the generation of selective, allosteric CDK2 inhibitors with affinities as low as 2.5 nM. digitellinc.com Covalent inhibitors of CDK2 are also being developed to overcome the challenge of reduced enzyme inhibition in the presence of high cyclin concentrations. digitellinc.com These covalent inhibitors have demonstrated the ability to induce cell cycle arrest in cancer cell lines. digitellinc.com
It has also been shown that inhibiting the CDK2 and Cyclin A complex can lead to the autophagic degradation of the CDK2 protein in cancer cells, presenting a novel therapeutic strategy. nih.gov
Inhibition of Pim Kinases, PI3Kγ, and PRL-3
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and differentiation. Their overexpression is associated with various types of cancer, making them attractive targets for anticancer drug development.
Research has focused on the synthesis and evaluation of various heterocyclic compounds as Pim kinase inhibitors. For example, a series of diversely substituted pyrrolo[2,3-a]carbazoles have been synthesized and tested for their inhibitory potencies toward Pim kinases. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with the kinase domain. nih.gov
While direct studies on the inhibition of PI3Kγ and PRL-3 by this compound derivatives are not extensively detailed in the provided context, the broader exploration of kinase inhibition by related heterocyclic structures suggests a potential avenue for future research.
Antidiabetic Potential and Glucose Uptake Activity Evaluations
Derivatives of benzoic acid have been a subject of research for their potential in managing diabetes. Studies have shown that certain hydroxybenzoic acid derivatives can exhibit anti-diabetic properties. For instance, gallic acid, a hydroxybenzoic acid derivative, has demonstrated the ability to improve hepatic insulin (B600854) resistance, increase glucose consumption, and reduce reactive oxygen species in free fatty acid-induced HepG2 cells. nih.gov The mechanism of action for some of these derivatives is linked to the regulation of microRNAs, such as the downregulation of miR-1271, which in turn affects the IRS1/PI3K/AKT/FOXO1 signaling pathway. nih.gov
The evaluation of glucose uptake is a key indicator of antidiabetic potential. Research has identified various compounds that can stimulate glucose uptake in different cell lines. For example, in studies involving 3T3-L1 adipocytes, certain chalcone (B49325) derivatives have been shown to stimulate glucose uptake and enhance insulin-stimulated glucose uptake. nih.gov Specifically, 4-chloro-2'-benzyloxychalcone demonstrated significant activity, which was found to be mediated through a pathway involving phosphatidylinositol 3-kinase (PI3K). nih.gov Furthermore, other research has highlighted that some compounds can enhance glucose uptake in a dose-dependent manner in 3T3-L1 adipocytes. researchgate.net
While direct studies on this compound's antidiabetic effects are not extensively detailed in the provided context, the broader research into benzoic acid and furan-containing derivatives suggests a plausible area for investigation. The structural similarities to compounds with known glucose uptake stimulatory activity provide a rationale for exploring its potential in this therapeutic area.
Neurolysin and Angiotensin-Converting Enzyme (ACE) Inhibition
The potential for this compound derivatives to interact with enzymes like neurolysin and angiotensin-converting enzyme (ACE) is an area of significant pharmacological interest.
Neurolysin Inhibition: Neurolysin is a neuropeptidase that plays a role in the metabolism of regulatory peptides. nih.gov Inhibition of neurolysin is a potential therapeutic strategy for various conditions. Research has shown that certain compounds can act as allosteric inhibitors of neurolysin, binding to a site distinct from the active catalytic site. nih.govresearchgate.net This type of inhibition can prevent the conformational changes necessary for substrate cleavage. nih.govresearchgate.net For instance, the specific inhibitor Pro-Ile has been shown to inhibit neurolysin activity. nih.gov While direct inhibition of neurolysin by this compound is not specified, the broader class of compounds with potential interactions with this enzyme suggests a possible avenue for future research.
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a well-established approach for treating hypertension and other cardiovascular diseases. frontiersin.orgdrugbank.com Various classes of compounds, including those with proline derivatives and thioesters, have been developed as ACE inhibitors. frontiersin.org Some studies have explored the ACE inhibitory potential of phenolic acid derivatives. mdpi.com For example, flavan-3-ols and procyanidins have been shown to competitively inhibit ACE. nih.gov The inhibitory effect was found to be dependent on the number of epicatechin units in the procyanidin (B600670) structure. nih.gov Although there is no direct evidence presented for this compound as an ACE inhibitor, its structural components could be considered in the design of new ACE inhibitory molecules.
Toxicological and Biocompatibility Assessments in Biological Systems (e.g., Hemolytic Values)
The toxicological and biocompatibility profiles of new chemical entities are critical for their development as therapeutic agents. Hemolytic activity, the ability of a compound to rupture red blood cells, is a key indicator of its potential toxicity.
Research into the hemolytic activity of related compounds, such as bile acid derivatives, has shown that chemical modifications can significantly impact their toxicity. nih.gov For instance, the conjugation of bile acids with a 1,2,3-triazole ring has been found to reduce their hemolytic activity. nih.gov Specifically, the conjugation of acetyl derivatives of lithocholic and deoxycholic acid esters resulted in a notable decrease in hemolytic activity. nih.gov This suggests that structural modifications can be a viable strategy to mitigate the toxicity of certain molecular scaffolds.
While specific hemolytic data for this compound is not provided in the search results, general safety information indicates that it can cause skin and eye irritation and may be harmful if swallowed or inhaled. fishersci.ca Any further development of its derivatives would necessitate thorough toxicological assessments, including evaluations of hemolytic potential, to ensure their safety for biological applications.
Mechanistic Investigations of Biological Action
Understanding the mechanism by which a compound exerts its biological effects is fundamental to drug discovery and development. For this compound derivatives, this involves elucidating the relationship between their chemical structure and their biological activity.
Structure-Activity Relationship (SAR) Studies Correlating Molecular Features with Biological Outcomes
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity.
For benzoic acid derivatives, SAR studies have provided valuable insights. For example, in the context of anti-sickling properties, research has identified that certain benzoic acid derivatives from plant sources exhibit beneficial effects. Furthermore, quantitative structure-activity relationship (QSAR) models have been developed for synthetic benzoic acid derivatives to predict their activity.
In the development of analogs of YC-1, a compound containing a 3-(5'-hydroxymethyl-2'-furyl) moiety, SAR studies have shown that modifications to the substituents on the aromatic and furyl rings can significantly influence inhibitory activity. nih.gov For instance, the placement of fluoro or cyano groups at the ortho position of the benzene (B151609) ring led to enhanced inhibitory effects, whereas substitution at the meta or para positions resulted in reduced activity. nih.gov
The position of substituents on the benzoic acid ring has also been shown to be critical. icm.edu.pl Studies on certain benzoic acid derivatives have indicated that the position of a methyl group can influence their bioactivity predictions. icm.edu.pl These findings underscore the importance of the substitution pattern on the aromatic ring in determining the biological profile of benzoic acid derivatives. icm.edu.plresearchgate.net
Advanced Applications of 3 2 Furyl Benzoic Acid in Materials Science and Optoelectronics
Development of Optoelectronic Devices Based on Unique Optical and Electronic Properties
The inherent optical and electronic properties of 3-(2-furyl)benzoic acid, largely derived from its conjugated π-system encompassing both the furan (B31954) and benzene (B151609) rings, make it a promising candidate for use in optoelectronic devices. While direct experimental data on the photophysical properties of this compound are limited, extensive research on closely related furan- and benzoic acid-containing derivatives provides a strong basis for its potential in this arena.
Theoretical investigations on similar molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have highlighted the potential for optoelectronic applications. nih.govnih.govresearchgate.net Density Functional Theory (DFT) calculations on this related compound revealed high electronic stability and strong absorption characteristics in the ultraviolet (UV) region, both of which are critical for optoelectronic materials. nih.govnih.govresearchgate.net The planar conformation of such molecules facilitates efficient π-electron delocalization, a key factor for charge transport in semiconductor devices. nih.govnih.gov
Furthermore, the incorporation of furan moieties into organic semiconducting materials is a known strategy to enhance their optical properties. nih.gov The lower electronegativity of the oxygen atom in the furan ring, compared to sulfur in thiophene (B33073), can lead to better optical characteristics in materials designed for light-emitting applications. nih.gov Studies on biphenylyl/thiophene systems have shown that substituting thiophene with furan can beneficially impact the material's properties for use in organic light-emitting transistors. nih.gov The benzoic acid component, on the other hand, is frequently used as a surfactant to stabilize semiconductor nanocrystals, such as quantum dots, influencing their optical and electronic properties. researchgate.net
The combination of these two functional groups in this compound suggests its utility as a building block for more complex chromophores. These could be used as emitters or host materials in Organic Light-Emitting Diodes (OLEDs), or as components in organic photovoltaics and photodetectors.
Table 1: Predicted Optoelectronic Properties and Roles of this compound Based on Analogous Compounds
| Property/Application | Basis of Prediction | Potential Role for this compound | Reference |
| UV Absorption | DFT studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid show strong UV absorption. | UV-blocking layers, photo-stabilizers in devices. | nih.govnih.govresearchgate.net |
| Luminescence | Furan-containing ligands in Europium(III) complexes exhibit strong luminescence. | Ligand for creating phosphorescent metal complexes for OLEDs. | scispace.com |
| Charge Transport | Planar structure and π-conjugation in furan-thiophene derivatives facilitate mobility. | Component in the active layer of Organic Field-Effect Transistors (OFETs). | nih.gov |
| Band Gap Tuning | The benzoic acid group can modify the electronic properties of semiconductor nanoclusters. | Modifying ligand for quantum dots; component in donor-acceptor systems for photovoltaics. | researchgate.net |
Crystal Engineering and Supramolecular Chemistry Applications
The field of crystal engineering relies on the predictable nature of intermolecular interactions to design and synthesize solid-state materials with desired structures and properties. This compound is an excellent candidate for crystal engineering due to its capacity for forming robust and directional non-covalent bonds.
The carboxylic acid group is a well-established functional group in supramolecular chemistry, known for its ability to form strong hydrogen-bonded dimers. This predictable interaction, known as the carboxylic acid dimer synthon, is a primary tool for assembling molecules in the solid state. It is highly probable that this compound molecules will self-assemble into centrosymmetric dimers through this hydrogen bonding pattern.
Table 2: Potential Supramolecular Synthons in the Crystal Structure of this compound
| Synthon Type | Interacting Groups | Description |
| Hydrogen Bond | Carboxylic Acid Dimer | A robust and highly directional interaction forming a cyclic R²₂(8) graph set notation, leading to molecular dimers. |
| π-π Stacking | Furan-Benzene / Benzene-Benzene / Furan-Furan | Parallel or offset stacking of the aromatic rings, contributing to the stabilization of the crystal lattice. |
| C-H···O Interaction | Aromatic C-H and Furan/Carboxyl Oxygen | Weak hydrogen bonds where an aromatic C-H bond acts as a donor and an oxygen atom as an acceptor. |
| C-H···π Interaction | Aromatic C-H and Aromatic Ring | An interaction where a C-H bond points towards the face of a π-system (furan or benzene ring). |
Sensor Development for Chemical and Biological Detection
The development of selective and sensitive chemical and biological sensors is a critical area of modern analytical science. The bifunctional nature of this compound makes it a versatile platform for the design of novel sensor materials.
The carboxylic acid group can act as a binding site for a variety of analytes, including metal ions and organic amines, through coordination or acid-base interactions. The furan ring, with its heteroatom and aromatic system, can also participate in analyte binding and, crucially, can be part of a signaling unit. When the molecule binds to a target analyte, a change in its electronic structure can occur, leading to a detectable change in its optical properties, such as fluorescence or absorbance.
For instance, this compound can be used as a ligand to synthesize metal complexes. If the chosen metal ion has unique photoluminescent properties, such as lanthanides like Europium(III) or Terbium(III), the furan-benzoic acid ligand can act as an "antenna," absorbing excitation energy and transferring it to the metal center, which then emits light. scispace.com The binding of an external analyte to this complex can perturb this energy transfer process, causing a change in the luminescence intensity or lifetime, thus signaling the presence of the analyte. Theoretical studies on the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid also point to its potential in sensor applications, likely due to these same principles. nih.govresearchgate.net
Furthermore, the molecule can be incorporated into larger polymer structures or attached to surfaces to create sensing films or devices. The combination of a specific binding site (the carboxylate) and a tunable electronic system (the furan-benzene core) provides a flexible framework for developing sensors for a wide range of environmental and biological targets.
Future Directions and Emerging Research Avenues for 3 2 Furyl Benzoic Acid
Exploration of Novel Therapeutic Targets and Uncharted Disease Areas
While the direct therapeutic applications of 3-(2-furyl)benzoic acid are still under extensive investigation, the broader families of benzoic acid and furan (B31954) derivatives have shown significant promise against a wide array of diseases, suggesting fertile ground for future research.
Derivatives of benzoic acid have been designed and evaluated as multi-target inhibitors for complex diseases like Alzheimer's disease by simultaneously targeting enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs) nih.gov. This multi-target approach is a potent strategy for treating neurodegenerative disorders nih.gov. Furthermore, specific benzoic acid derivatives have been incorporated into novel therapies for glaucoma-related neurodegeneration, where they contribute to antioxidant activities and help reduce retinal ganglion cell loss nih.gov. The core benzoic acid structure is also a cornerstone in the development of compounds with anticancer potential and antibacterial agents that inhibit fatty acid biosynthesis in drug-resistant pathogens like Staphylococcus aureus researchgate.netnih.gov.
The furan moiety, derivable from biomass, is present in numerous drugs and has been a key component in the synthesis of compounds with antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus mdpi.comnih.gov. The structural similarity of the furan ring to the phenyl ring allows it to serve as a bio-based alternative in drug design acs.org. Given these precedents, derivatives of this compound are rational candidates for screening against a variety of therapeutic targets, including but not limited to:
Neurodegenerative Diseases: Exploring inhibition of key enzymes like AChE, CAs, and others implicated in Alzheimer's and Parkinson's disease nih.gov.
Oncology: Investigating cytotoxic and anti-proliferative effects against various cancer cell lines, building on the known anticancer potential of benzoic acid structures researchgate.netpreprints.org.
Infectious Diseases: Screening for activity against a broad spectrum of bacteria and fungi, particularly drug-resistant strains, and as potential antiviral agents nih.govnih.gov.
Inflammatory Conditions: Investigating roles in modulating inflammatory pathways, such as the P2Y14 receptor, which is implicated in acute lung injury researchgate.net.
Integration with Nanotechnology for Enhanced Delivery and Therapeutic Efficacy
A significant challenge in drug development is ensuring the therapeutic agent reaches its target in the body effectively. Nanotechnology offers powerful solutions to this problem. For compounds like this compound and its derivatives, integration with nanodelivery systems could dramatically improve pharmacokinetic profiles and therapeutic outcomes.
Research has already demonstrated that modifying chitosan (B1678972) with benzoic acid derivatives can create injectable, biodegradable thermogels. nih.gov These smart materials can act as long-acting drug delivery systems, providing sustained release of therapeutic agents while possessing their own beneficial properties, such as antioxidant activity nih.gov. This approach could be adapted for this compound to create multifunctional drug delivery vehicles for conditions like glaucomatous nerve damage nih.gov.
Another promising strategy is the synthesis of lipophilic prodrugs. By chemically conjugating a drug molecule to a fatty acid, its properties can be modified to improve oral bioavailability, enhance cellular penetration, and achieve targeted delivery nih.gov. A well-designed prodrug based on a this compound derivative could be engineered to self-assemble into nanostructures or be loaded into carriers like liposomes, solid lipid nanoparticles, or polymeric nanoparticles, thereby enhancing its therapeutic efficacy nih.gov.
Advanced Computational Modeling for De Novo Drug Design and Materials Discovery
Modern drug and materials discovery are increasingly driven by advanced computational techniques. These in silico methods allow for the rapid screening of virtual libraries and the rational design of molecules with desired properties, saving significant time and resources. For this compound, computational modeling is a critical tool for exploring its potential.
De Novo Drug Design: Techniques like molecular docking can be used to predict how novel derivatives of this compound will bind to specific biological targets. For instance, in the development of new Alzheimer's treatments, computational tools were used to assign binding affinities of novel benzoic acid derivatives to their enzyme targets nih.gov. Similar in silico studies can guide the synthesis of the most promising this compound derivatives, optimizing their structure for high potency and selectivity against targets in cancer, infectious diseases, or neurological disorders.
Materials Discovery: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of furan-containing compounds, which is crucial for designing new materials nih.gov. This approach can predict the properties of polymers or other materials synthesized from this compound, guiding the development of new flame-retardant or high-stability polymers, a known feature of some furan-based plastics rug.nl.
Sustainable Synthesis and Biocatalytic Approaches for Green Chemical Production
The production of chemicals from renewable resources is a cornerstone of modern green chemistry. The furan component of this compound is readily derivable from biomass, such as from furfural (B47365) obtained from hemicellulose, positioning it as an attractive bio-based building block nih.govresearchgate.netresearchgate.net.
Future research will focus on optimizing sustainable synthesis routes that are both environmentally friendly and economically viable. Key areas of development include:
Biomass-Derived Precursors: Utilizing platform chemicals derived from carbohydrates, such as furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF), as starting materials nih.govresearchgate.net. Research has demonstrated the renewable synthesis of 3-(2-furyl)acrylic acid, a close relative and potential precursor, from carbohydrate-derived furaldehydes and malonic acid using organocatalysts under solvent-free conditions researchgate.net.
Biocatalysis: Employing enzymes as catalysts offers a clean, highly selective, and energy-efficient alternative to traditional chemical synthesis acs.org. Lipases, for example, have been successfully used in the solvent-free synthesis of furan-based polyester (B1180765) oligomers rug.nl. Developing a biocatalytic route using enzymes like oxidases or lipases could enable the green production of this compound and its derivatives, avoiding the use of harsh reagents and minimizing toxic waste acs.orgnih.gov. This aligns with the broader goal of using lignin-based benzoic acid derivatives (LBADs) as sustainable starting materials for active pharmaceutical ingredients (APIs) rsc.org.
Pharmacogenomics and Personalized Medicine Implications of this compound Derivatives
The future of medicine lies in tailoring treatments to the individual, a field known as personalized medicine. Pharmacogenomics, the study of how genes affect a person's response to drugs, is central to this endeavor. As new therapeutic agents based on this compound are developed, pharmacogenomics will play a crucial role in their clinical application.
If a derivative of this compound is found to be a potent inhibitor of a specific enzyme in a disease pathway (e.g., an enzyme involved in cancer cell metabolism or a neurotransmitter receptor), the gene encoding that target could vary among individuals. These genetic variations can lead to differences in drug efficacy or predisposition to side effects.
For example, should a derivative prove effective in treating a specific cancer, pharmacogenomic testing could identify patients whose tumors have a genetic makeup that makes them most likely to respond to the drug. Similarly, in the treatment of neurodegenerative diseases, understanding a patient's genetic profile concerning drug targets like acetylcholinesterase or carbonic anhydrase could guide the selection of the most effective therapy nih.gov. By integrating pharmacogenomic studies into the clinical development of this compound-based drugs, it will be possible to move towards more precise and effective personalized treatment strategies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-furyl)benzoic acid, and how can purity be ensured?
- Methodology : Synthesis typically involves coupling reactions between furan derivatives and benzoic acid precursors. For example, a Friedel-Crafts acylation or Suzuki-Miyaura coupling can be employed using furylboronic acids (e.g., 2-furylboronic acid) and halogenated benzoic acids. Post-synthesis, purity is verified via HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity .
- Experimental Design : Optimize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiment (DoE) approaches. Monitor by TLC or LC-MS for intermediate tracking .
Q. How can researchers characterize the physicochemical properties of this compound?
- Key Techniques :
- Melting Point : Confirm identity using differential scanning calorimetry (DSC) (reported mp: 157–158°C for the 3-isomer) .
- Spectroscopy : Use - and -NMR to resolve aromatic and furyl protons. IR spectroscopy identifies carboxylic acid (C=O stretch ~1680 cm) and furan ring vibrations .
- Mass Spectrometry : LC-MS (e.g., Creative Proteomics’ platform) quantifies molecular ions (theoretical m/z: 188.17 for ) and detects impurities .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Wear PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Use fume hoods for volatile intermediates.
- Store waste separately and dispose via certified hazardous waste services, as furan derivatives may decompose into toxic byproducts (e.g., furfurals) .
Advanced Research Questions
Q. How does the furyl substituent influence the biological activity of this compound in plant or microbial systems?
- Mechanistic Insight : The furyl group enhances π-π stacking with biological targets (e.g., auxin transporters or enzyme active sites). Compare activity to non-furyl analogs (e.g., 3-phenylbenzoic acid) using bioassays. For example, gravacin (a furyl acrylic acid derivative) inhibits auxin transport in plants .
- Data Contradictions : If activity varies between studies, assess stereoelectronic effects via DFT calculations or crystallography to resolve binding mode discrepancies .
Q. What advanced techniques resolve structural ambiguities in this compound derivatives?
- Structural Analysis :
- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., 3- vs. 4-furyl substitution) using single-crystal diffraction.
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Q. How can researchers address discrepancies in reported solubility or stability data for this compound?
- Methodological Approach :
- Solubility : Use shake-flask methods with HPLC quantification in varying solvents (e.g., DMSO, ethanol).
- Stability : Perform accelerated degradation studies (40°C/75% RH) and monitor by LC-MS. Note that furan rings may oxidize under acidic conditions, requiring inert atmospheres for long-term storage .
- Data Harmonization : Cross-reference with PubChem or ECHA databases to validate experimental results against literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
